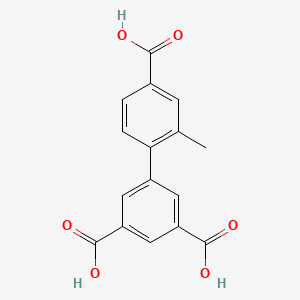
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%
Overview
Description
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, or 95% (3F-MBA-95) is a novel fluorinated compound that has been studied for its various applications in scientific research. It has been found to possess a range of interesting properties, including high solubility in water, high absorption of UV light, and a low boiling point. Furthermore, 3F-MBA-95 has been found to be a useful intermediate in organic synthesis, and it has been studied for its potential use in pharmaceuticals, biochemistry, and other areas of research.
Scientific Research Applications
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in various fields of scientific research. In particular, it has been studied for its use in organic synthesis, pharmaceuticals, biochemistry, and other areas. In organic synthesis, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been found to be a useful intermediate in the synthesis of various compounds, including pharmaceuticals, biochemicals, and other compounds. In pharmaceuticals, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential use as a starting material for the synthesis of various drugs and other pharmaceuticals. In biochemistry, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential application in the synthesis of various biomolecules, such as proteins and nucleic acids. Finally, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential use in other areas of scientific research, such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which means that it can bind to other molecules and facilitate the transfer of electrons between them. This property is believed to be responsible for its ability to act as an intermediate in organic synthesis reactions, as well as its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it has been found to be highly soluble in water, which suggests that it may be able to interact with various biomolecules, such as proteins and nucleic acids. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% has been found to be highly absorbent of UV light, which suggests that it may be able to interact with various biomolecules in a manner that is dependent on the wavelength of the UV light.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments include its high solubility in water, its high absorbance of UV light, and its low boiling point. These properties make it an ideal starting material for a variety of organic synthesis reactions. Additionally, its low boiling point makes it ideal for use in low-temperature reactions.
However, there are some limitations to using 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. For example, it is not yet fully understood how the compound interacts with other biomolecules, which limits its potential applications in pharmaceuticals, biochemistry, and other areas. Additionally, its relatively high cost may limit its use in some experiments.
Future Directions
The potential future directions for the use of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% in scientific research include the development of new synthetic methods, the exploration of its potential applications in pharmaceuticals and biochemistry, and the study of its biochemical and physiological effects. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% could be used as a starting material in the development of new materials, such as nanomaterials, and it could be studied for its potential applications in nanotechnology. Finally, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% could be used as a starting material in the synthesis of new compounds, such as pharmaceuticals and other biomolecules.
Synthesis Methods
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% can be synthesized in a few different ways, including the use of a Grignard reaction, a Friedel-Crafts acylation, a Wittig reaction, or a Suzuki coupling. In the Grignard reaction, a Grignard reagent is reacted with a fluorinated acid, such as 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%, to produce a Grignard product. In the Friedel-Crafts acylation, an acyl chloride is reacted with a fluorinated acid, such as 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%, to produce an acylated product. In the Wittig reaction, a Wittig reagent is reacted with a fluorinated acid, such as 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%, to produce an alkene product. Finally, in the Suzuki coupling, a boronic acid is reacted with a fluorinated acid, such as 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%, to produce a biaryl product.
properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-11-5-9(4-10(6-11)14(20)21)8-2-3-13(16)12(7-8)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMLVXHQSIHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691859 | |
| Record name | 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261984-53-5 | |
| Record name | 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















